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Compound Focus: (DHQD)2Pyr

CAS No.: 149725-81-5

Cat. No.: S1525418

(DHQD)2PYR Properties at a Glance

Property Specification
CAS 149725-81-5 [1] [2]
Number

Molecular CseHeoNeOa [1] [2]
Formula

Molecular 881.11 g/mol [1] [2]
Weight

Quality 97% [1]

Optical [a]?°/D -390° (c = 1.2 in methanol) [1]
Rotation

Melting 247-250 °C [1] [2]
Point

IUPAC Name 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-
azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-
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Property Specification

ylJoxymethyl]-6-methoxyquinoline [2]

Core Principles and Mechanism of Action

(DHQD)2PYR belongs to the cinchona alkaloid family. Its enantioselective power comes from a well-
defined three-dimensional structure that creates a chiral pocket to control the approach and orientation of

reacting molecules.

e Dimeric Structure: The catalyst is a dimer of dihydroquinidine (DHQD) units linked by a pyrimidine
"spacer” (2,5-diphenyl-4,6-pyrimidinediyl) [1] [2]. This rigid, U-shaped structure forms the chiral
environment crucial for stereocontrol.

e Mode of Action: (DHQD)z2PYR typically acts as a Lewis base catalyst. It often interacts with an
electrophile to form a chiral ion pair or intermediate. The bulky catalyst framework then shields one
face of the intermediate, forcing the nucleophile to attack from the less hindered, enantioface, yielding
the enantiomerically enriched product [3] [2].

e Enantiocontrol: The catalyst's configuration determines the product's stereochemistry. Using the
pseudo-enantiomeric catalyst (DHQ)2PYR typically yields the mirror-image (enantiomeric) product
with similar efficiency [2].

The diagram below illustrates the general catalytic cycle for a reaction like the asymmetric allylation.
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Catalytic Cycle

Click to download full resolution via product page

Practical Applications in Synthesis

(DHQD)2PYR is a versatile catalyst for constructing complex chiral molecules, as shown in these examples

from recent literature.

Spirooxindole Synthesis via Michael/Cyclization Cascade
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Spirooxindoles are privileged structures in drug discovery. An efficient synthesis uses (DHQD)2PYR to

catalyze a reaction between pyrazolones and isatylidene malononitriles [4].

e Catalyst Loading: 1 mol% [4]
¢ Yield: 96-99% [4]
e Enantioselectivity: Up to 91% ee [4]

Typical Experimental Protocol:

e Charge the reaction vessel with pyrazolone (1.0 equiv.) and isatylidene malononitrile (1.0 equiv.).

¢ Add anhydrous, aprotic solvent (e.g., toluene or DCM).

e Add (DHQD)2PYR (1 mol%) to the reaction mixture.

e Stir the mixture at the specified temperature (often room temperature or lower) until reaction
completion, monitored by TLC or LC-MS.

o Purify the product directly by flash column chromatography to obtain the spirooxindole derivative.

Catalytic Asymmetric Semi-Pinacol Rearrangement

This reaction constructs challenging chiral quaternary carbon centers. (DHQD)2PYR catalyzes a

fluorination/semi-pinacol rearrangement cascade [2].

e Catalyst Loading: 10-20 mol% [2]
Fluorinating Agent: NFSI [2]
Temperature: 10 °C [2]

Yield: 29-73% [2]
Enantioselectivity: 36-90% ee [2]

Stereochemical Control: The choice between (DHQD)2PYR and (DHQ)2PYR allows access to either
enantiomer of the product. (DHQD)2PYR produces products with (aS, BS) stereochemistry [2].

Asymmetric Dihydroxylation (AD)

While the Sharpless AD most famously uses (DHQ)2PHAL and (DHQD)2PHAL ligands, (DHQD)2PYR can
also be employed. Its performance is highly substrate-dependent [5].

The table below compares ligand performance in the asymmetric dihydroxylation of a specific alkene (16)

during the synthesis of Fridamycin E [5].
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Ligand Yield Enantiomeric Excess (ee) Product Configuration
(DHQD)2PYR 96% 30% [5] R [5]
(DHQD)2PHAL 98% 70% [5] S [5]
(DHQD)DPP 98% 90% [5] S [5]

This data highlights that (DHQD)2PYR is not a universal ligand for asymmetric dihydroxylation.

Screening different ligands is often necessary to achieve high enantioselectivity [5].

Key Considerations for Researchers

¢ Ligand Selection: As the dihydroxylation application shows, the "best" cinchona alkaloid ligand is
reaction-specific. It's advisable to screen (DHQD)2PYR against other ligands (e.g., (DHQD)2PHAL,
(DHQD)2AQN) during reaction optimization [5] [3].

¢ Handling and Storage: (DHQD)2PYR is a solid but should be handled with care. It is recommended
to use personal protective equipment, including gloves and eyeshields [1]. Store in a cool, dry place,
protected from light.

(DHQD)2PYR is a powerful tool for installing chirality. Its success relies on creating a highly defined chiral

space that guides the reaction along a single stereochemical pathway.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. (DHQD ) 2 97 149725-81-5 Pyr [sigmaaldrich.com]
2. CAS 149725-81-5 ( Dhqd ) 2 - Alfa Chemistry pyr [alfa-chemistry.com]

3. Lewis base catalysed allylation of picoline- and... Enantioselective [pubs.rsc.org]

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3476477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3476477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3476477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3476477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3476477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3476477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3476477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3476477/
https://pubs.rsc.org/en/content/articlehtml/2024/ob/d4ob01063a
https://www.sigmaaldrich.com/US/en/product/aldrich/418951
https://www.smolecule.com/products/s1525418?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/US/en/product/aldrich/418951
https://www.alfa-chemistry.com/dhqd-2pyr-cas-149725-81-5-item-70940.htm
https://pubs.rsc.org/en/content/articlehtml/2024/ob/d4ob01063a
https://www.smolecule.com/products/s1525418?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

4. synthesis of spiro[indoline-3,4'-pyrano... Enantioselective [pubs.rsc.org]
5. De Novo Asymmetric Synthesis of Fridamycin E - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [basic principles of (DHQD)2PYR in enantioselective reactions].
Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1525418#basic-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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